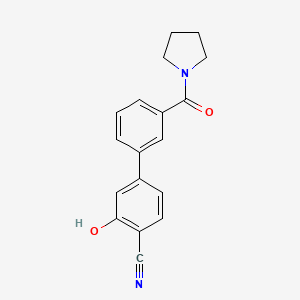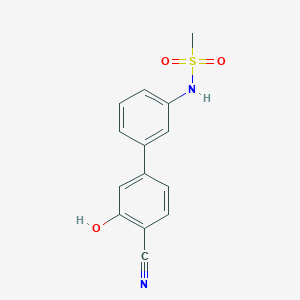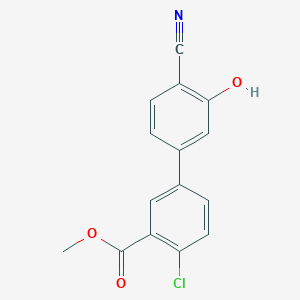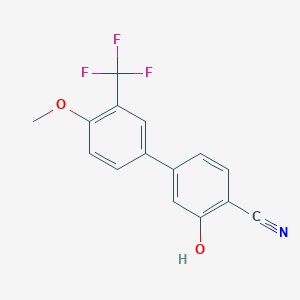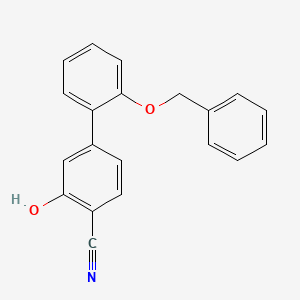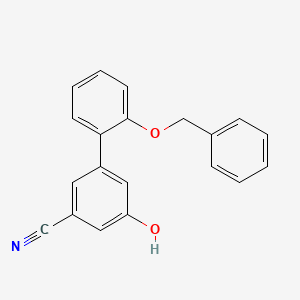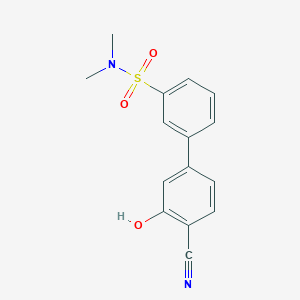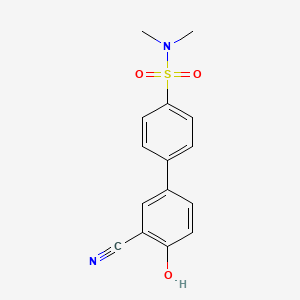
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-cyano-4-hydroxycinnamic acid, a widely used reagent in organic synthesis. 2C4DMPP has been used in various laboratory experiments and scientific research applications, due to its excellent solubility and stability.
科学研究应用
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including polymers and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polysaccharides, and polyamides. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been used in the preparation of polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles.
作用机制
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a catalyst in the synthesis of polymers and other compounds. It catalyzes the reaction between two molecules, resulting in the formation of a new molecule. The catalytic activity of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is due to its ability to form a covalent bond between two molecules, which then results in the formation of a new molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory and antioxidant properties. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been shown to inhibit the growth of certain types of cancer cells, as well as to have neuroprotective effects.
实验室实验的优点和局限性
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a variety of solutions. It is also highly stable, making it suitable for use in long-term experiments. Additionally, it is non-toxic and non-irritating, making it safe to handle and work with.
However, there are also some limitations to using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, making it unsuitable for use in experiments that require high temperatures or prolonged exposure to light.
未来方向
There are several potential future directions for the use of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in scientific research. One potential direction is the development of new polymers and pharmaceuticals using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% as a reagent. Additionally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles. Finally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurological disorders.
合成方法
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-cyano-4-hydroxycinnamic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction yields 2-cyano-4-hydroxy-N,N-dimethylsulfamoylphenyl)phenol, which can then be further purified by recrystallization to obtain the 95% pure compound.
属性
IUPAC Name |
2-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFTHWKNXHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

